![molecular formula C24H19N5O4S2 B2738402 2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 958613-57-5](/img/structure/B2738402.png)

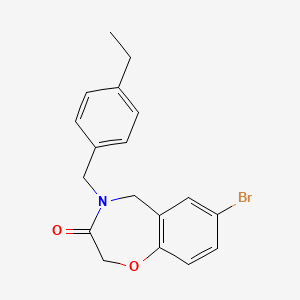

2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

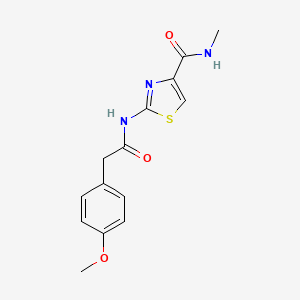

The compound contains several functional groups and rings that are common in many pharmaceuticals and agrochemicals . These include an imidazole ring, a quinazolinone ring, a nitrophenyl group, a thiophenyl group, and a sulfanyl group. Imidazole rings are found in many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing imidazole rings can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Wissenschaftliche Forschungsanwendungen

Antitumor and Antibacterial Agents

Research on similar compounds has shown potential in inhibiting thymidylate synthase (TS), a critical enzyme for DNA synthesis in cancer cells, suggesting antitumor and antibacterial capabilities. Novel compounds with structural similarities have been synthesized and evaluated for their effectiveness against various human and bacterial TSs, demonstrating significant potential as antitumor and/or antibacterial agents. The studies highlight the importance of specific substituents in enhancing activity against targeted enzymes and cancer cell lines, indicating a pathway for developing new therapeutic agents with optimized efficacy (Gangjee et al., 1996) (Gangjee et al., 1997).

Antimalarial Activity

Compounds exhibiting structural similarities have been prepared and evaluated for antimalarial activity, demonstrating significant potential against Plasmodium berghei in mice. This research not only provides insights into the quantitative structure-activity relationships but also highlights the prospects of these compounds in treating resistant strains of malaria, encouraging further clinical trials in humans (Werbel et al., 1986).

Anticancer Agents

The synthesis of novel precursors targeting the over-expression of the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors has been explored, with the hypothesis that certain structural modifications could increase binding affinity and, consequently, therapeutic efficacy. This approach underscores the potential of these compounds in developing anticancer drugs, focusing on the specific vulnerabilities of cancer cells (Shareef & Shareef, 2021).

Antimicrobial Agents

Further research into thiazolidin-4-one derivatives has shown potential antimicrobial activity. Synthesizing a new series of compounds and testing them against various bacterial and fungal strains has provided valuable insights into feasible structure–activity relationships, indicating their use as potential antimicrobial agents (Baviskar et al., 2013).

Dual EGFR/HER2 Inhibitors

The development of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors highlights their potential in treating lung cancer. These compounds show high activity against the A549 cell line and possess potent inhibitory effects on EGFR and HER2 tyrosine kinase enzymes, suggesting their applicability in targeted cancer therapies (Alsaid et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O4S2/c30-21(25-13-17-4-3-11-34-17)12-20-23(31)28-22(26-20)18-5-1-2-6-19(18)27-24(28)35-14-15-7-9-16(10-8-15)29(32)33/h1-11,20H,12-14H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCWCVDVHACOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)

![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)

![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)